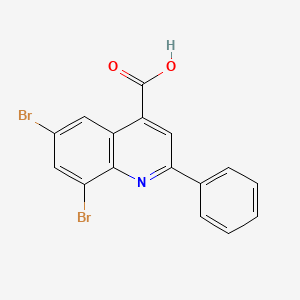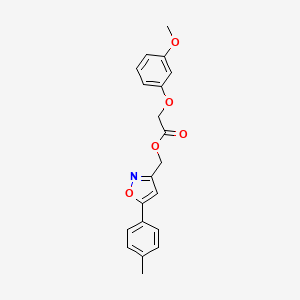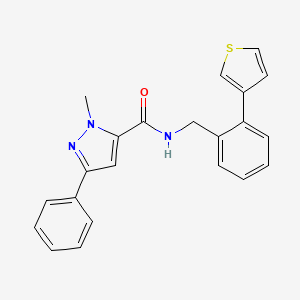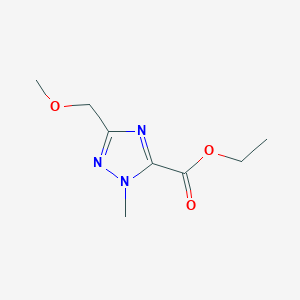
6,8-Dibromo-2-phenylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Br2NO2 and a molecular weight of 407.06 . It is a solid substance that is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted at the 2-position with a phenyl group and at the 6 and 8 positions with bromine atoms. The 4-position of the quinoline ring is substituted with a carboxylic acid group .Physical And Chemical Properties Analysis
6,8-Dibromo-2-phenylquinoline-4-carboxylic acid is a solid substance . It should be stored at room temperature .Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit histone deacetylases (hdacs) , which play a crucial role in regulating gene expression.
Mode of Action
If it indeed targets HDACs like its analogs , it may interact with these enzymes, inhibiting their activity and leading to an accumulation of acetylated histones. This can result in changes in gene expression.
Biochemical Pathways
If it acts as an HDAC inhibitor , it could affect numerous pathways downstream of histone acetylation, including those involved in cell cycle regulation, apoptosis, and differentiation.
Result of Action
If it acts as an HDAC inhibitor , it could potentially lead to changes in gene expression, affecting cellular processes such as proliferation and differentiation.
Propiedades
IUPAC Name |
6,8-dibromo-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO2/c17-10-6-11-12(16(20)21)8-14(9-4-2-1-3-5-9)19-15(11)13(18)7-10/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEHMDIRAABOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-phenylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Methylamino)ethyl]benzamide;hydrochloride](/img/structure/B2793710.png)


![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)

![1-[(E)-4-Methylstyryl]-1H-benzotriazole](/img/structure/B2793718.png)
![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2793720.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2793722.png)
![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hcl](/img/structure/B2793723.png)
![N-(benzo[d]thiazol-5-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2793725.png)
![N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide](/img/structure/B2793726.png)